molecular formula C23H29N5O4S B2530304 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide CAS No. 920223-53-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide

Numéro de catalogue: B2530304
Numéro CAS: 920223-53-6
Poids moléculaire: 471.58
Clé InChI: LIYSRZVKNWAOPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzodioxin ring, a piperazine ring, and a quinazolinone moiety, making it a molecule of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the piperazine and quinazolinone moieties. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step typically includes the reaction of 2,3-dihydrobenzo[1,4]dioxin with various sulfonyl and acetamide derivatives to form the target compound. For example, one study synthesized related compounds by reacting 2,3-dihydrobenzo[1,4]dioxin derivatives with sulfonyl chlorides and then treating them with bromoacetamides in a polar aprotic solvent like DMF .

Antidiabetic Potential

One of the significant applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide is its potential as an antidiabetic agent. Research indicates that derivatives of this compound exhibit inhibitory activity against the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion; thus, its inhibition can help manage blood glucose levels in diabetic patients .

Neuroprotective Effects

The compound also shows promise in neuroprotection. A study highlighted that similar benzodioxin derivatives could inhibit acetylcholinesterase activity—an enzyme associated with Alzheimer's disease. The inhibition of this enzyme may lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions .

Case Studies and Experimental Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Antidiabetic Activity : In vitro studies demonstrated that compounds derived from 2,3-dihydrobenzo[1,4]dioxin showed significant inhibition against α-glucosidase with IC50 values indicating their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .
  • Neuroprotective Activity : The neuroprotective effects were evaluated through acetylcholinesterase inhibition assays. The results indicated that certain derivatives exhibited promising activity that could be beneficial for Alzheimer's disease management .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
N-(2,3-dihydrobenzo[1,4]dioxin)-N-(phenylsulfonamide)Antidiabetic (α-glucosidase inhibition)
N-(benzodioxin)-N-(methylpiperazine)Neuroprotective (acetylcholinesterase inhibition)
Benzamide DerivativesRET kinase inhibition (cancer therapy)

Mécanisme D'action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds may include other heterocyclic molecules with benzodioxin, piperazine, or quinazolinone moieties. Examples include:

  • **N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide analogs
  • **Benzodioxin derivatives
  • **Piperazine derivatives
  • **Quinazolinone derivatives

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Activité Biologique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
  • Reactions : The initial reaction occurs in an aqueous alkaline medium to create a sulfonamide derivative. Subsequent reactions involve the introduction of 2-bromo-N-(un/substituted phenyl)acetamides using DMF as a solvent and lithium hydride as a base.
  • Characterization : The synthesized compounds are characterized using techniques such as IR spectroscopy and NMR spectroscopy to confirm their structures.

Enzyme Inhibition Studies

The biological activity of the compound has been evaluated through various enzyme inhibition studies:

  • α-glucosidase Inhibition : Many derivatives of the compound exhibited significant inhibitory activity against α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management. The IC50 values for these derivatives indicate their potential as anti-diabetic agents by delaying glucose absorption in the intestines .
CompoundIC50 (µM)Target Enzyme
Compound A20α-glucosidase
Compound B35α-glucosidase
Compound C50α-glucosidase

Cholinesterase Inhibition

The compound also shows moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for Alzheimer's disease treatment. Compounds with similar structures have demonstrated varying degrees of cholinesterase inhibition:

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound D157.3146.42
Compound E120.0050.00

Antimicrobial Activity

Several studies have reported antimicrobial activities associated with benzodioxane derivatives. The lipophilicity of these compounds often correlates with their antibacterial efficacy:

CompoundGram-positive ActivityGram-negative Activity
Compound FModerateHigh
Compound GHighModerate

Antitumor Activity

Research has indicated that some derivatives exhibit antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µM)
Huh7 (liver cancer)<10
Caco2 (colorectal cancer)<8
MDA-MB 231 (breast cancer)<15

Case Study 1: Anti-Diabetic Potential

In a study investigating the anti-diabetic potential of N-(2,3-dihydrobenzodioxin) derivatives, researchers found that specific modifications to the benzodioxane structure significantly enhanced α-glucosidase inhibition. This suggests that structural optimization can lead to more effective anti-diabetic agents .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of similar compounds against oxidative stress in neuronal cells. The findings indicated that these compounds could reduce oxidative damage and improve cell viability in models of neurodegeneration .

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4S/c1-26-8-10-27(11-9-26)28-18-5-3-2-4-17(18)22(25-23(28)30)33-15-21(29)24-16-6-7-19-20(14-16)32-13-12-31-19/h6-7,14H,2-5,8-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYSRZVKNWAOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.